molecular formula C12H18BrNO2 B5177437 5-bromo-N-heptan-2-ylfuran-2-carboxamide

5-bromo-N-heptan-2-ylfuran-2-carboxamide

Cat. No.: B5177437
M. Wt: 288.18 g/mol
InChI Key: ZFVYCTIRZHJYFW-UHFFFAOYSA-N
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Description

5-Bromo-N-heptan-2-ylfuran-2-carboxamide is a brominated furan derivative characterized by a furan ring substituted with a bromine atom at position 5 and a carboxamide group at position 2. The amide nitrogen is further substituted with a heptan-2-yl chain, imparting lipophilicity and influencing its physicochemical and biological properties. This compound is of interest in medicinal chemistry and materials science due to the furan scaffold’s versatility and bromine’s utility in cross-coupling reactions .

Properties

IUPAC Name

5-bromo-N-heptan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-3-4-5-6-9(2)14-12(15)10-7-8-11(13)16-10/h7-9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVYCTIRZHJYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-heptan-2-ylfuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of furan-2-carboxamide followed by the introduction of the heptan-2-yl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

5-bromo-N-heptan-2-ylfuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.

    Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in developing new antibiotics.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-N-heptan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 5-bromo-N-heptan-2-ylfuran-2-carboxamide, highlighting substituent differences and their implications:

Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight Key Properties/Applications References
5-Bromo-N-heptan-2-ylfuran-2-carboxamide Heptan-2-yl C₁₂H₁₈BrNO₂ 296.18 g/mol High lipophilicity; potential CNS activity -
5-Bromo-N-methylfuran-2-carboxamide Methyl C₆H₆BrNO₂ 204.02 g/mol Shorter metabolic half-life; improved solubility
5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide Benzothiophene derivative with cyano group C₁₆H₁₄BrN₂O₂S 393.26 g/mol Enhanced receptor binding (sulfur interaction)
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide Propenyloxyphenyl C₁₄H₁₂BrNO₃ 322.15 g/mol Potential for Michael addition; photolabile
N-(5-Bromo-2-hydroxyphenyl)furan-2-carboxamide 5-Bromo-2-hydroxyphenyl C₁₁H₈BrNO₃ 282.09 g/mol Polar due to -OH; hydrogen-bonding capacity

Pharmacological Potential

  • Indole-2-carboxamide Derivatives: Compounds like 5-bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide () highlight the indole scaffold’s prevalence in kinase inhibitors. While structurally distinct from the furan-based target, these analogs suggest bromine’s role in modulating electronic properties for target binding .
  • Benzofuran Analogs : Ethyl 5-bromobenzofuran-2-carboxylate () shares the brominated heterocycle and demonstrates pharmacological activity, suggesting the target compound could be optimized for similar applications .

Key Research Findings

  • SAR Insights : Larger N-alkyl/aryl groups (e.g., heptan-2-yl, benzothiophene) correlate with increased lipophilicity and prolonged in vivo half-life but may reduce solubility .
  • Bromine as a Functional Handle : Bromine’s presence enables further derivatization, as seen in Suzuki-coupled products () and indole intermediates () .
  • Contradictory Trends : While bulkier groups enhance stability, they may also hinder target engagement. For example, the propenyloxy group in introduces reactivity but could lead to off-target effects .

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